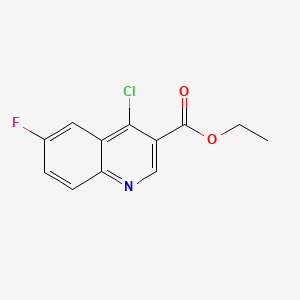

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

Beschreibung

Chemical Classification and Significance of Quinoline Derivatives

Quinoline derivatives constitute one of the most important classes of nitrogen-containing heterocyclic compounds in modern chemistry, characterized by their fused benzene-pyridine ring system that imparts unique electronic and steric properties. The quinoline scaffold, with its bicyclic aromatic structure, serves as a privileged framework in medicinal chemistry due to its ability to interact with biological targets through multiple binding modes, including hydrogen bonding, aromatic stacking interactions, and coordination with metal centers. The fundamental quinoline structure exhibits chemical properties that resemble both pyridine and benzene, contributing to its versatility and extensive biological activity profile, while remaining relatively non-toxic to humans, thereby enhancing its therapeutic potential.

The significance of quinoline derivatives extends far beyond their basic heterocyclic nature, encompassing a broad spectrum of applications in pharmaceutical development, agricultural chemistry, and materials science. These compounds demonstrate remarkable structural diversity through various substitution patterns, with each modification contributing to distinct pharmacological profiles and chemical reactivities. The quinoline framework has proven particularly valuable in the development of antimalarial agents, with compounds such as quinine and chloroquine serving as classical examples of how structural modifications can lead to enhanced therapeutic efficacy. Additionally, quinoline derivatives have shown considerable promise in antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer applications, underscoring their importance as versatile pharmacophores.

The chemical versatility of quinoline derivatives stems from their ability to undergo both electrophilic and nucleophilic substitution reactions, particularly at specific positions within the ring system. The nitrogen atom in the pyridine ring provides a site for protonation and metal coordination, while the benzene ring portion allows for classical aromatic substitution reactions. This dual reactivity profile enables synthetic chemists to introduce a wide variety of functional groups at strategic positions, thereby fine-tuning the physicochemical and biological properties of the resulting compounds. The development of efficient synthetic methodologies, including multicomponent reactions and green chemistry approaches, has further enhanced the accessibility of diverse quinoline derivatives for research and development purposes.

Historical Development of Fluorinated Quinoline-3-carboxylates

The development of fluorinated quinoline-3-carboxylates represents a significant milestone in the evolution of quinoline chemistry, building upon decades of research into fluoroquinolone antibiotics and their synthetic methodologies. The introduction of fluorine atoms into quinoline structures marked a revolutionary advancement in medicinal chemistry, beginning with the second-generation quinolone antibiotics that incorporated fluorine substituents to enhance antibacterial activity and pharmacokinetic properties. This breakthrough led to the development of fluoroquinolones, which demonstrated significantly expanded antibacterial spectra compared to their non-fluorinated predecessors, establishing fluorine substitution as a crucial strategy for optimizing quinoline-based therapeutics.

The historical progression of fluorinated quinoline research can be traced through several key developments, starting with the recognition that fluorine atoms could dramatically alter the electronic properties and metabolic stability of quinoline compounds. Early investigations focused on introducing fluorine at specific positions within the quinoline ring system, with particular attention to the 6-position and 8-position, which were found to provide optimal balances of activity and selectivity. The development of specialized synthetic methodologies for introducing fluorine atoms into quinoline structures required significant advances in organofluorine chemistry, including the development of new fluorinating reagents and reaction conditions suitable for heterocyclic substrates.

The emergence of fluorinated quinoline-3-carboxylates as a distinct class of compounds resulted from the convergence of several research trends, including the need for more sophisticated quinoline derivatives with enhanced properties and the development of efficient methods for esterification at the 3-position. These compounds combine the benefits of fluorine substitution with the synthetic versatility provided by the carboxylate functionality, enabling further structural modifications and potential prodrug applications. The systematic study of fluorinated quinoline-3-carboxylates has revealed important structure-activity relationships that guide the design of new compounds with improved therapeutic indices and reduced side effect profiles.

Recent advances in the synthesis of fluorinated quinoline derivatives have incorporated green chemistry principles and novel catalytic systems, leading to more efficient and environmentally sustainable production methods. These developments have made fluorinated quinoline-3-carboxylates more accessible for research purposes and have enabled the exploration of previously inaccessible structural variations. The ongoing research into these compounds continues to reveal new applications and therapeutic possibilities, maintaining their position as important targets for synthetic and medicinal chemistry research.

Research Importance of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

This compound occupies a unique position within fluorinated quinoline chemistry due to its specific substitution pattern, which combines both chlorine and fluorine halogen atoms in strategic positions that significantly influence its chemical and biological properties. The compound's molecular structure, characterized by the Chemical Abstracts Service registry number 77779-49-8, incorporates a 6-fluorine substituent that enhances electronic properties and metabolic stability, while the 4-chlorine atom provides additional opportunities for nucleophilic substitution reactions and biological interactions. This dual halogenation pattern creates a compound with distinctive reactivity profiles that make it valuable both as a synthetic intermediate and as a potential bioactive molecule in its own right.

The research significance of this compound extends to its role as a versatile building block in the synthesis of more complex quinoline derivatives, particularly those designed for pharmaceutical applications. The ethyl carboxylate functionality at the 3-position provides multiple synthetic opportunities, including hydrolysis to the corresponding carboxylic acid, transamidation reactions to form amide derivatives, and reduction to alcohol or aldehyde functionalities. These transformation possibilities make the compound particularly valuable for medicinal chemists seeking to explore structure-activity relationships within fluorinated quinoline series, as the ester group can serve as a convenient handle for introducing diverse pharmacophores and modulating physicochemical properties.

The compound's research importance is further highlighted by its potential applications in the development of novel antimicrobial agents, building upon the established success of fluoroquinolone antibiotics. The specific substitution pattern present in this compound may confer unique binding characteristics with bacterial targets, potentially leading to compounds with enhanced potency or reduced resistance profiles. Additionally, the structural features of this compound make it a suitable candidate for hybridization approaches, where multiple pharmacophores are combined within a single molecule to achieve enhanced or multifunctional biological activities.

The ongoing research interest in this compound also stems from its potential applications beyond antimicrobial development, including its use in the synthesis of compounds with anticancer, anti-inflammatory, and antioxidant properties. The quinoline scaffold has demonstrated remarkable versatility in binding to diverse biological targets, and the specific substitution pattern present in this compound may provide optimal interactions with previously unexplored protein targets. Furthermore, the compound serves as an important model system for understanding the effects of halogen substitution on quinoline pharmacology, contributing to the broader understanding of structure-activity relationships within this important class of heterocyclic compounds.

Eigenschaften

IUPAC Name |

ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHSOQWURBALSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363155 | |

| Record name | ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77779-49-8 | |

| Record name | ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate typically involves the reaction of 4-chloro-6-fluoroquinoline-3-carboxylic acid with ethanol in the presence of a catalyst . The reaction conditions often include heating under reflux and the use of a dehydrating agent to facilitate esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

Biological Studies: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular pathways.

Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Physicochemical Properties

Insights :

Commercial Availability and Pricing

| Compound | Supplier | Purity | Price (1g) |

|---|---|---|---|

| Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | Sigma-Aldrich | 98% | €50 |

| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | Hairui Chem | 95% | Not listed |

| Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | Combi-Blocks | 98% | Not listed |

Note: Fluorinated derivatives command higher prices due to synthetic complexity (e.g., €50/g for 4-Cl-6-F vs. €32/250mg for bulk purchases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.